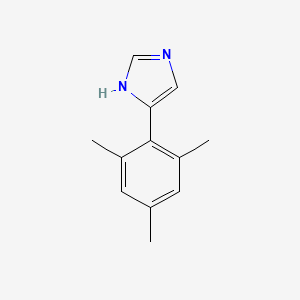
5-(2,4,6-Trimethylphenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4,6-Trimethylphenyl)-1H-imidazole is an organic compound characterized by the presence of an imidazole ring substituted with a 2,4,6-trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4,6-Trimethylphenyl)-1H-imidazole typically involves the reaction of 2,4,6-trimethylphenylamine with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-(2,4,6-Trimethylphenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts such as palladium or copper complexes.
Major Products Formed:
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the substituent introduced.
Scientific Research Applications
5-(2,4,6-Trimethylphenyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 5-(2,4,6-Trimethylphenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- Tris(2,4,6-trimethoxyphenyl)phosphine
- 2,4,6-Trimethylphenyl isocyanate
Comparison: 5-(2,4,6-Trimethylphenyl)-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and physical properties.
Biological Activity
5-(2,4,6-Trimethylphenyl)-1H-imidazole is a compound characterized by its five-membered imidazole ring substituted with a 2,4,6-trimethylphenyl group. This unique structure contributes to its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. The compound's potential therapeutic applications stem from its ability to interact with various biological targets, leading to modulation of enzymatic activities and biochemical pathways.
- Molecular Formula : C12H14N2
- Molecular Weight : 198.25 g/mol
- IUPAC Name : this compound
The imidazole ring is known for its presence in numerous biologically active molecules, making derivatives like this compound of significant interest in medicinal chemistry.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's mechanism often involves the inhibition of specific enzymes crucial for bacterial survival and replication.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 16 µg/mL |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the inflammatory response.
These results indicate that the compound may be beneficial in treating conditions associated with chronic inflammation.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This interaction can lead to:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
- Modulation of Signaling Pathways : It can affect signaling cascades that regulate immune responses and inflammation.
Case Studies
A recent study investigated the efficacy of this compound in a murine model of inflammation induced by lipopolysaccharide (LPS). The results showed a significant reduction in edema and inflammatory cytokine levels upon treatment with the compound compared to control groups .
Another investigation focused on the compound's antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA). The study concluded that it exhibits comparable efficacy to established antibiotics like clotrimazole and ciprofloxacin .
Properties
Molecular Formula |
C12H14N2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
5-(2,4,6-trimethylphenyl)-1H-imidazole |
InChI |
InChI=1S/C12H14N2/c1-8-4-9(2)12(10(3)5-8)11-6-13-7-14-11/h4-7H,1-3H3,(H,13,14) |
InChI Key |
XIALGQCSRKQAPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CN=CN2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















